Enhanced Aqueous Solubility
The 2-methoxyethyl substituent on the triazole ring is a key differentiator, conferring enhanced water solubility compared to the unsubstituted analog. While direct experimental solubility data for this specific compound is not available from authoritative databases, its physicochemical design is based on established medicinal chemistry principles where polar ether chains like the methoxyethyl group are introduced to improve aqueous solubility . In contrast, the baseline comparator, 3-(4H-1,2,4-triazol-3-yl)piperidine, which lacks this substituent, is predicted to have a lower logP (0.27) and is typically described as having only 'moderate' water solubility, making it less amenable to aqueous formulation .
| Evidence Dimension | Aqueous Solubility Potential |
|---|---|
| Target Compound Data | Designed for enhanced solubility via 2-methoxyethyl group (qualitative vendor claim) . |
| Comparator Or Baseline | 3-(4H-1,2,4-triazol-3-yl)piperidine |
| Quantified Difference | Target compound is reported by vendors to have improved solubility; comparator is described as having 'moderate' water solubility [1]. Target compound logP is expected to be higher than comparator's predicted logP of 0.27 due to the added alkyl-ether chain . |
| Conditions | Qualitative assessment based on chemical structure and vendor descriptions. Conditions: Not specified. |
Why This Matters
For procurement in pharmacological studies, improved aqueous solubility is a critical attribute, as it facilitates the preparation of reliable in vitro assay solutions and improves the potential for achieving desirable in vivo pharmacokinetic profiles.
- [1] ChemSrc. (2024). 3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine [Product Datasheet]. CAS 1248139-76-5. View Source
